

Allitinib Tosylate: A Preclinical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Allitinib tosylate	
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An In-depth Technical Guide

Allitinib tosylate, also known as AST-1306 and by its approved drug name Furmonertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document provides a comprehensive overview of its preclinical development, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

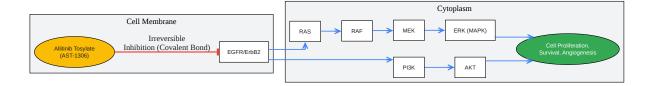
Mechanism of Action

Allitinib tosylate is an anilino-quinazoline compound that functions as a potent and selective irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It primarily targets EGFR (ErbB1) and HER2 (ErbB2), with some activity against HER4 (ErbB4).[3] Its irreversible binding is a key characteristic, offering a potential advantage in overcoming resistance mechanisms seen with earlier generation TKIs.[4][5][6]

The molecule covalently binds to specific cysteine residues within the ATP-binding sites of these receptors—Cys797 in EGFR and Cys805 in ErbB2.[4][7] This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the MAPK (Erk1/2) and PI3K/Akt pathways.[3][5][6] Preclinical studies have demonstrated that Allitinib effectively inhibits the phosphorylation of EGFR and ErbB2, leading to the suppression of these downstream signals.[5][8]



A significant feature of Allitinib is its potent activity against EGFR mutations that confer resistance to first- and second-generation TKIs, most notably the T790M "gatekeeper" mutation.[2][5][6] Preclinical data also indicates its efficacy against other EGFR mutations, including G719S, S768I, and L861Q.[9][10] Furthermore, its active metabolite, AST5902, exhibits similar anticancer activity to the parent compound.[9][10]



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Caption: Allitinib's irreversible inhibition of EGFR/ErbB2 blocks downstream signaling.

In Vitro Studies

The in vitro activity of **Allitinib tosylate** has been extensively characterized through enzymatic and cell-based assays.

Kinase Inhibition

Enzymatic assays have been crucial in determining the potency and selectivity of Allitinib. It demonstrates high potency against wild-type EGFR and ErbB2, as well as clinically relevant EGFR mutants.



Target Kinase	IC50 (nM)	Reference(s)
EGFR (wild-type)	0.5	[1][8][11]
ErbB2 (HER2)	3	[1][8][11]
ErbB4 (HER4)	0.8	[1][2]
EGFR (T790M/L858R)	12	[2][3][6]
Ba/F3 cellular G719S	12.4	[9][10]
Ba/F3 cellular S768I	21.6	[9][10]
Ba/F3 cellular L861Q	3.8	[9][10]

Notably, Allitinib is highly selective for the ErbB family, with IC50 values greater than 10 μ M for a panel of over 20 other kinases, indicating a more than 3000-fold selectivity.[1][3][8]

Cell Proliferation Inhibition

Allitinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines, with particular potency in those overexpressing ErbB2.

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
Calu-3	Lung Adenocarcinoma	0.23	[3][6]
BT474	Breast Cancer	0.97	[6]
SK-OV-3	Ovarian Cancer	-	[3]
A549	Lung Cancer	-	[3]
MDA-MB-468	Breast Cancer	-	[3]
NCI H23	Lung Cancer	-	[3]
MCF-7	Breast Cancer	-	[3]
HIH3T3-EGFR T790M/L858R	Engineered	-	[1][2]



Note: Specific IC50 values for all cell lines were not consistently available across all sources.

Studies have shown that cancer cell lines with high levels of ErbB2, such as Calu-3 and BT474, are more sensitive to Allitinib's antiproliferative effects.[6] Knockdown of ErbB2, but not EGFR, was found to decrease the sensitivity of SK-OV-3 cells to the compound, further highlighting its potent anti-ErbB2 activity.[4][6]

In Vivo Studies

The antitumor activity of **Allitinib tosylate** has been validated in several preclinical animal models, primarily using human tumor xenografts in nude mice.

Xenograft Models

Allitinib, administered orally, has demonstrated significant tumor growth suppression in various xenograft models.

Xenograft Model	Cancer Type	Dosing Regimen (p.o.)	Outcome	Reference(s)
SK-OV-3	Ovarian Cancer	25-100 mg/kg, twice daily	Dramatic suppression of tumor growth	[1]
Calu-3	Lung Adenocarcinoma	25-100 mg/kg, twice daily	Dramatic suppression of tumor growth	[1]
HO-8910	Ovarian Cancer	25, 50, and 100 mg/kg/day	Reduced tumor growth	[3]
A549	Lung Cancer	25, 50, and 100 mg/kg/day	Reduced tumor growth	[3]
FVB-2/N(neu)	Transgenic Breast Cancer	-	Potent suppression of tumor growth	[4][7]



The in vivo efficacy is consistent with the in vitro findings, showing more potent tumor suppression in ErbB2-overexpressing models.[4][7] A single dose of Allitinib in the SK-OV-3 xenograft model resulted in a rapid (within 2 hours) and sustained (≥24 hours) inhibition of both EGFR and ErbB2 phosphorylation, consistent with its irreversible mechanism of action.[4] Preclinical studies also indicate that Allitinib is highly permeable through the blood-brain barrier, suggesting potential efficacy for central nervous system (CNS) metastases.[12][13]

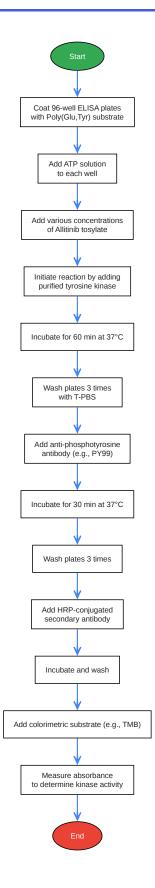
Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **Allitinib tosylate**.

Tyrosine Kinase Assay (ELISA-based)

This assay quantifies the inhibitory effect of Allitinib on the enzymatic activity of tyrosine kinases.





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Caption: Workflow for an ELISA-based tyrosine kinase inhibition assay.



- Plate Preparation: 96-well ELISA plates are pre-coated with 20 μg/mL Poly (Glu,Tyr)4:1, which serves as the substrate for the kinase.[11]
- Reaction Mixture: A reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT) containing 5 μM ATP is added to each well.[11]
- Inhibitor Addition: Allitinib tosylate, diluted in 1% DMSO, is added to the wells at various concentrations. A 1% DMSO solution is used as a negative control.[11]
- Reaction Initiation: The kinase reaction is started by adding the purified target tyrosine kinase protein.[11]
- Incubation and Detection: After incubation at 37°C, the plate is washed. An antiphosphotyrosine antibody is added to detect the phosphorylated substrate. A secondary
 HRP-conjugated antibody and a colorimetric substrate are then used for quantification via
 spectrophotometry.[11]

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell growth inhibition.

- Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.
 [8]
- Drug Treatment: Cells are then treated with increasing concentrations of **Allitinib tosylate** and incubated for a further 72 hours.[8]
- Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.[8]
- Measurement: The protein-bound dye is dissolved in a Tris base solution, and the absorbance is measured at 515 nm using a multiwell spectrophotometer. The inhibition rate is calculated relative to control cells.[8]

In Vivo Xenograft Study



This protocol outlines the general procedure for assessing the antitumor efficacy of Allitinib in an animal model.

- Model System: Athymic nude mice are typically used.
- Tumor Implantation: Human cancer cells (e.g., SK-OV-3, Calu-3) are subcutaneously injected into the flanks of the mice.
- Treatment Initiation: When tumors reach a predetermined size, mice are randomized into control and treatment groups.
- Drug Administration: **Allitinib tosylate** is administered orally (p.o.), typically twice daily, at doses ranging from 25 to 100 mg/kg for a specified period (e.g., 28 days).[1] The control group receives the vehicle.
- Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to determine efficacy.

Conclusion

The comprehensive preclinical data for **Allitinib tosylate** (Furmonertinib) establish it as a potent, selective, and irreversible inhibitor of EGFR and ErbB2. Its strong activity against wild-type and mutant forms of EGFR, particularly the T790M resistance mutation, provides a strong rationale for its clinical development. The in vitro and in vivo studies consistently demonstrate its ability to inhibit key oncogenic signaling pathways and suppress tumor growth, especially in ErbB2-overexpressing and EGFR-mutant cancer models. The detailed experimental protocols provide a solid foundation for further research and development in the field of targeted cancer therapy.

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